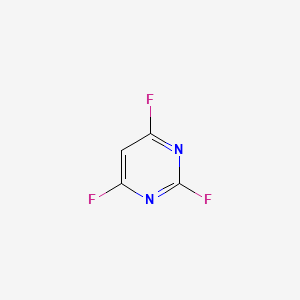

2,4,6-Trifluoropyrimidine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Sciences

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a privileged position in the chemical sciences. bohrium.comnih.gov As a core component of nucleobases such as cytosine, thymine, and uracil (B121893), it is integral to the structure of DNA and RNA. nih.gov This prevalence in nature underscores its significance, but its utility extends far beyond the biological realm. In medicinal chemistry, the pyrimidine framework is a key pharmacophore found in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comgsconlinepress.comgsconlinepress.com The versatility of the pyrimidine scaffold stems from its susceptibility to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties. bohrium.com This adaptability has made it a favored platform for the development of novel therapeutic agents and functional materials. nih.govnih.gov

Research Trajectories of Perhalogenated Pyrimidine Derivatives

The introduction of halogen atoms, particularly fluorine, onto the pyrimidine ring dramatically alters its electronic properties and reactivity, opening up new avenues for chemical exploration. Perhalogenated pyrimidines, those in which all or most of the hydrogen atoms on the pyrimidine core are replaced by halogens, have emerged as highly versatile intermediates in organic synthesis. The strong electron-withdrawing nature of halogens renders the pyrimidine ring highly susceptible to nucleophilic substitution, making these compounds valuable precursors for the synthesis of polysubstituted pyrimidines. researchgate.net Research in this area has focused on understanding and controlling the regioselectivity of these substitution reactions, which is often dictated by the nature and position of the halogen atoms. This has led to the development of efficient synthetic methodologies for creating complex and highly functionalized pyrimidine derivatives with applications in drug discovery and materials science. researchgate.net

Overview of 2,4,6-Trifluoropyrimidine as a Key Synthetic Intermediate

Among the various halogenated pyrimidines, this compound stands out as a particularly important and versatile synthetic intermediate. google.com Its three fluorine atoms, located at the electrophilic 2, 4, and 6 positions of the pyrimidine ring, can be sequentially and selectively displaced by a wide array of nucleophiles. This controlled reactivity allows for the precise installation of different functional groups onto the pyrimidine core, making it an invaluable tool for the construction of complex molecular architectures. The presence of fluorine in the final products can also confer desirable properties such as enhanced metabolic stability and binding affinity, which is of particular interest in the development of new pharmaceuticals. google.com Consequently, this compound has become a cornerstone in the synthesis of a diverse range of compounds, from medicinally relevant molecules to advanced materials. google.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trifluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSYSQNAPGMSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219876 | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-82-2 | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2,4,6 Trifluoropyrimidine

Historical Context of Fluorinated Pyrimidine (B1678525) Synthesis

The synthesis of fluorinated pyrimidines, particularly the introduction of fluorine atoms directly onto the pyrimidine ring, was historically a significant challenge for organic chemists. google.com Early attempts to replace chlorine atoms with fluorine in chloropyrimidines often met with limited success. For instance, the use of conventional fluorinating agents like antimony tri- or pentafluoride (the Swarts reagent) proved ineffective for replacing chlorine atoms attached directly to a pyrimidine ring. google.com

The preparation of 2,4,6-Trifluoropyrimidine was found to be a particularly difficult procedure. google.com An attempt to fluorinate its precursor, 2,4,6-trichloropyrimidine (B138864), using sulfur tetrafluoride at high temperatures (225°C) resulted only in mixtures of partially fluorinated pyrimidines. google.com A successful, albeit cumbersome, method was eventually developed that involved the use of silver fluoride (B91410) (AgF). However, this process had serious drawbacks that limited its practical application. It required a large molar excess of the expensive silver fluoride—approximately 11 moles of AgF for every mole of 2,4,6-trichloropyrimidine—and involved three successive fluorination-distillation operations. google.com The high cost of the silver salt and the tedious, multi-step nature of the procedure made this route economically unattractive and inefficient for large-scale production. google.com These historical difficulties underscored the need for a more direct, efficient, and economically viable process for synthesizing this compound. google.com

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry has overcome many of the early challenges, leading to efficient and high-yield routes for the production of this compound. The most significant advancement has been the development of methods utilizing alkali metal fluorides, which are more economical and readily available than silver-based reagents.

Reaction of 2,4,6-Trichloropyrimidine with Alkali Metal Fluorides

A highly effective and economically attractive method for preparing this compound involves the direct reaction of 2,4,6-trichloropyrimidine with an alkali metal fluoride. google.com While various alkali metal fluorides can be used, potassium fluoride (KF) is particularly preferred due to its favorable solubility characteristics and reasonable cost. google.com This halogen exchange reaction (Halex reaction) provides the desired product in high yield and excellent purity. google.com The process obviates the need for expensive fluorinating agents like AgF and simplifies the purification to a single fractional distillation. google.com

Other specialized fluorinating systems have also been explored. For example, "Proton Sponge" hydrofluoride, which is soluble in organic solvents like acetonitrile (B52724), has been shown to convert 2,4,6-trichloropyrimidine to this compound in high yield (79%) at room temperature. rsc.orglookchem.com This demonstrates the ongoing development of novel fluoride ion sources for such transformations. rsc.org

Influence of Solvent Systems in Fluorination Processes

The choice of solvent is critical in nucleophilic fluorination reactions, as it significantly influences reaction rates and outcomes by modulating the fluoride ion's nucleophilicity. numberanalytics.com For the reaction between 2,4,6-trichloropyrimidine and potassium fluoride, tetramethylene sulfone (sulfolane) has been identified as a particularly effective solvent. google.com This polar aprotic solvent facilitates the dissolution of potassium fluoride and promotes the nucleophilic substitution by stabilizing the transition state of the reaction. google.com

The reaction proceeds efficiently at atmospheric pressure within this solvent system. google.com Other polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are also known to enhance the rates of similar nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com In alternative methods, such as the one using 'Proton Sponge' hydrofluoride, acetonitrile serves as the solvent, demonstrating that different fluorinating agents may require different optimal solvent systems to achieve high efficiency. rsc.orglookchem.com

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, reaction conditions must be carefully optimized. Key parameters include temperature, reaction time, and the stoichiometry of the reactants.

For the potassium fluoride method in tetramethylene sulfone, the reaction can be carried out at temperatures up to the solvent's reflux temperature (around 270°C), though the solvent may degrade at higher temperatures. google.com A preferable temperature range is between 75°C and 220°C, with a more optimal range identified as 115°C to 160°C. google.com Stoichiometrically, it is crucial to use at least an equivalent amount of potassium fluoride relative to the 2,4,6-trichloropyrimidine to achieve the best yields. google.com Unlike the historical silver fluoride method, this process does not require a large excess of the fluoride salt, which is a significant economic advantage. google.com Following the reaction, inorganic salts are typically removed by filtration before the final product is isolated via distillation. google.com Under these optimized conditions, yields as high as 85% with purity exceeding 99% have been reported. google.com

Table 1: Optimization of this compound Synthesis via Halogen Exchange

| Parameter | Condition | Rationale / Outcome | Source |

| Starting Material | 2,4,6-Trichloropyrimidine | Precursor for fluorination. | google.com |

| Fluorinating Agent | Potassium Fluoride (KF) | Economical, effective, and readily available alkali metal fluoride. | google.com |

| Solvent | Tetramethylene Sulfone | High-boiling polar aprotic solvent that facilitates the reaction. | google.com |

| Stoichiometry | At least an equivalent amount of KF | Ensures complete conversion of the trichloro-precursor. | google.com |

| Temperature | 115°C - 160°C | Optimal range to balance reaction rate with solvent stability. | google.com |

| Purification | Filtration and Fractional Distillation | Simple, conventional procedure to isolate the pure product. | google.com |

| Reported Yield | 85% | High efficiency under optimized conditions. | google.com |

| Reported Purity | >99% | Excellent purity achieved through the process. | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical manufacturing is of growing importance, aiming to reduce environmental impact and improve safety and efficiency. While specific literature on green synthesis of this compound is sparse, principles applied to the synthesis of its precursors and related compounds offer a clear direction for future development.

Development of Environmentally Conscious Production Methods

Environmentally conscious methods for producing chlorinated precursors like 2,4,6-trichloropyrimidine have been developed, which in turn impacts the greenness of the final fluorinated product. For instance, solvent-free or low-solvent protocols for the chlorination of hydroxypyrimidines using reduced amounts of phosphorus oxychloride have been reported, which is significant for economic, environmental, and safety reasons. researchgate.net Some methods also focus on the recycling of catalysts and the conversion of waste liquid into useful products like fertilizer, aligning with the principles of waste valorization and atom economy. google.com

Catalyst Systems for Enhanced Synthetic Efficiency

The synthesis of this compound from its chlorinated precursor, 2,4,6-trichloropyrimidine, is a challenging fluorination reaction. Historically, methods using agents like antimony tri- or pentafluoride (Swarts reagent) or sulfur tetrafluoride were found to be ineffective or only yielded mixtures of partially fluorinated products. google.com Similarly, early successful attempts required a large excess of expensive silver fluoride (AgF) and involved multiple tedious distillation steps. google.com

Modern synthetic strategies have shifted towards the use of more economical and efficient alkali metal fluorides, such as potassium fluoride (KF). The efficiency of this reaction is not typically enhanced by a traditional catalyst but rather by the strategic selection of the solvent system.

One of the most effective methods involves the reaction of 2,4,6-trichloropyrimidine with potassium fluoride in a tetramethylene sulfone solvent. google.com This system allows for a high-yield, high-purity synthesis at atmospheric pressure, which is economically attractive for large-scale production. google.com The solvent plays a crucial role in facilitating the fluoride-chloride exchange on the pyrimidine ring.

In the broader context of pyrimidine synthesis, phase transfer catalysts (PTCs) have been explored to facilitate nucleophilic substitution reactions. For instance, in the synthesis of other functionalized pyrimidines, catalysts like tetrabutylammonium (B224687) iodide (TBAI) have been shown to be effective in promoting C-N bond formation. While not a direct fluorination catalyst, this demonstrates a strategy for enhancing reactivity on the pyrimidine core.

Waste Minimization and Recycling in Large-Scale Preparation

Waste minimization in chemical manufacturing is guided by the principles of green chemistry, prioritizing source reduction, recycling, and recovery. texas.govresearchgate.net In the large-scale preparation of this compound, these principles are applied to both the synthesis of the precursor and the final fluorination step.

A significant advancement in waste reduction has been demonstrated in the synthesis of the 2,4,6-trichloropyrimidine precursor. In a process using a composite catalyst, the reaction can be carried out without organic solvents, and the catalyst can be recovered from the waste liquid and recycled, thereby reducing costs and environmental impact. google.com Furthermore, the remaining acidic waste liquid, containing phosphorus compounds, can be treated to produce calcium magnesium phosphate (B84403) fertilizer, turning a waste stream into a valuable product. google.com This approach embodies the "waste to product" concept. researchgate.net

For the primary fluorination step, the main waste products are inorganic salts (primarily potassium chloride) and the solvent. Key strategies for waste minimization include:

Solvent Recycling: The tetramethylene sulfone solvent used in the fluorination process is a critical component for recycling. google.com After the reaction, the product is typically isolated via fractional distillation, allowing the higher-boiling solvent to be recovered and reused in subsequent batches. This is a form of closed-loop recycling that significantly reduces waste and material costs. fishbowlinventory.com

Source Segregation: The inorganic salt byproduct (KCl) is separated from the organic product and solvent by filtration. google.com This practice of source segregation allows for more straightforward handling of different waste streams. fishbowlinventory.com

Process Optimization: Achieving high conversion rates, as the described process does, is in itself a waste reduction strategy. google.com Higher efficiency means less unreacted starting material to be separated and reprocessed.

Reaction Mechanisms and Regioselectivity in 2,4,6 Trifluoropyrimidine Chemistry

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4,6-Trifluoropyrimidine

The SNAr mechanism is the primary pathway for the functionalization of this compound. This two-step process involves the initial attack of a nucleophile on one of the fluorinated carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride (B91410) ion is expelled, restoring the aromaticity of the pyrimidine (B1678525) ring and yielding the substituted product.

Mechanistic studies reveal that the attack of a nucleophile on fluorinated pyrimidines is a complex process influenced by both the electronic properties of the pyrimidine ring and the nature of the incoming nucleophile. The presence of ring nitrogens significantly activates the adjacent carbon positions (2, 4, and 6) towards nucleophilic attack by withdrawing electron density. The fluorine atoms further enhance this activation through their strong inductive electron-withdrawing effects.

The formation of the Meisenheimer intermediate is often the rate-determining step in the SNAr reaction. The stability of this intermediate is crucial and is influenced by the ability of the pyrimidine ring and its substituents to delocalize the negative charge.

In sequential substitution reactions, where more than one fluorine atom is replaced, the regioselectivity of the process is of paramount importance for the synthesis of well-defined polysubstituted pyrimidines. The initial substitution pattern often dictates the position of subsequent substitutions.

The positional selectivity of nucleophilic attack on this compound is governed by a delicate interplay of steric and electronic factors. Electronically, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position due to their para and ortho relationship to the ring nitrogens, respectively. researchgate.netsemanticscholar.org

However, steric hindrance from the incoming nucleophile and any existing substituents on the pyrimidine ring can significantly influence the reaction's regiochemical outcome. semanticscholar.orgbeilstein-journals.org As the steric bulk of the nucleophile increases, attack at the less sterically hindered C2 position can become more competitive, even though it is electronically less activated than the C4/C6 positions. semanticscholar.org For instance, the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with increasingly bulky amines shows a corresponding increase in the proportion of the 2-substituted product. semanticscholar.org This is attributed to the steric hindrance at the more activated 4-position by the adjacent chlorine atom at the 5-position. semanticscholar.org

The reaction of this compound with nucleophiles often yields a mixture of isomers, with the ratio depending on the specific nucleophile and reaction conditions. For example, the reaction with ammonia (B1221849) is reported to produce a 4:1 ratio of the 4-amino to the 2-amino substituted product. semanticscholar.orgbeilstein-journals.org With a primary amine like ethanolamine, a 2:1 ratio of the 4- to 2-substituted products is observed. semanticscholar.orgbeilstein-journals.org

In a related system, 5-chloro-2,4,6-trifluoropyrimidine, reactions with various nitrogen nucleophiles have been studied, providing insight into the factors governing isomer ratios. The results, as determined by ¹⁹F NMR analysis of the crude product mixtures, are summarized in the table below. researchgate.net

| Amine Nucleophile | Ratio of 4-substituted to 2-substituted Product |

|---|---|

| Ammonia | 9 : 1 |

| Ethylamine | 8 : 1 |

| Propylamine | 5 : 1 |

| Benzylamine (B48309) | 5 : 1 |

| Pyrrolidine | 3 : 1 |

| Piperidine | 3 : 1 |

These data illustrate a clear trend where an increase in the steric demand of the nucleophile leads to a decrease in the selectivity for substitution at the 4-position.

The reactivity of this compound is often compared to its chloro-analogue, 2,4,6-trichloropyrimidine (B138864). While both are highly reactive towards nucleophilic substitution, there are notable differences. Generally, the carbon-fluorine bond is stronger than the carbon-chlorine bond, which might suggest that fluoropyrimidines are less reactive. However, the high electronegativity of fluorine makes the attached carbon atom more electrophilic, often leading to enhanced reactivity of fluorinated aromatics in SNAr reactions.

In the case of 2,4,6-trichloropyrimidine, nucleophilic substitution reactions also occur, but the regioselectivity can be influenced differently by the larger size of the chlorine atoms. researchgate.net For example, reactions of 2,4,6-trichloropyrimidine with anilines have been shown to be dependent on the solvent, with polar solvents favoring substitution at the 4-position. researchgate.net Quantum mechanics calculations on 2,4,6-trichloropyrimidine indicate that the LUMO (Lowest Unoccupied Molecular Orbital) has lobes on both the C4 and C6 positions, but not at the C2 position, suggesting a preference for substitution at C4 and C6. wuxiapptec.com

The use of 2,4,6-trichloropyrimidine as a scaffold for the synthesis of complex molecules often results in the formation of regioisomeric mixtures, necessitating purification steps. nih.gov This highlights the ongoing need for synthetic methodologies that offer high regioselectivity in the functionalization of halogenated pyrimidines. nih.gov

Regiochemical Control in Sequential Substitution Processes

Reactivity with Nitrogen-Centered Nucleophiles

This compound readily reacts with a variety of nitrogen-centered nucleophiles, including ammonia, primary amines, and secondary amines, to yield the corresponding amino-substituted pyrimidines. semanticscholar.orgbeilstein-journals.org These reactions are fundamental in the synthesis of biologically active compounds and functional materials.

The reactions typically proceed under mild conditions and often result in a mixture of 4-amino-2,6-difluoropyrimidine and 2-amino-4,6-difluoropyrimidine (B1299613) isomers. semanticscholar.orgbeilstein-journals.org The regioselectivity of these reactions is, as discussed previously, a function of the steric and electronic properties of the nucleophile. For instance, the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzylamine in acetonitrile (B52724) at 0°C yields a 5:1 mixture of the corresponding 4-amino and 2-amino products. semanticscholar.orgbeilstein-journals.org

The resulting aminodifluoropyrimidines can serve as versatile intermediates for further functionalization, allowing for the sequential and regioselective introduction of different substituents onto the pyrimidine core. nih.govnih.gov However, the formation of isomeric mixtures can complicate synthetic routes, often requiring chromatographic separation of the desired regioisomer. beilstein-journals.orgnih.gov

Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a fundamental transformation for introducing nitrogen-containing functional groups. These reactions typically proceed under mild conditions, often in the presence of a base to scavenge the hydrogen fluoride generated. researchgate.net The outcome of these reactions, particularly the regioselectivity, is a subject of significant interest.

Research has shown that the reaction of this compound with ammonia yields a mixture of two products in a 4:1 ratio. nih.gov Similarly, the reaction with ethanolamine, a primary amine, results in a 2:1 ratio of products, highlighting the influence of the nucleophile's structure on the reaction's course. nih.gov

Formation of Aminopyrimidine Derivatives

The synthesis of aminopyrimidine derivatives from this compound is a crucial step in the preparation of a wide array of biologically active compounds. researchgate.netmdpi.com Both 2- and 4-aminopyrimidines are extensively studied scaffolds in the design of kinase inhibitors. researchgate.net The selective substitution of one or more fluorine atoms with amines allows for the construction of di- and tri-substituted pyrimidines.

For instance, the reaction of 2,4,6-trichloropyrimidine, a related halogenated pyrimidine, with various amines has been shown to produce 2,4-diaminopyrimidines. researchgate.net While the starting material is different, the principles of nucleophilic substitution remain analogous.

Impact of Nucleophile Steric Requirements on Regioselectivity

The steric bulk of the attacking nucleophile plays a pivotal role in determining the site of substitution on the this compound ring. Generally, nucleophilic attack is favored at the 4- and 6-positions, which are electronically more activated due to their para- and ortho-relationship to the ring nitrogens. However, as the steric hindrance of the nucleophile increases, substitution at the less activated but sterically more accessible 2-position becomes more prominent. nih.govnumberanalytics.com

This principle is clearly illustrated in the reactions of the related 5-chloro-2,4,6-trifluoropyrimidine. nih.gov While the 4-position is electronically favored, a bulky nucleophile will preferentially attack the 2-position to avoid steric clash with the adjacent chlorine atom at the 5-position. nih.gov This demonstrates a general trend where steric factors can override electronic preferences in directing the regioselectivity of the reaction. numberanalytics.com

Table 1: Regioselectivity in the Reaction of Halogenated Pyrimidines with Amines

| Halogenated Pyrimidine | Nucleophile | Product Ratio (4-substituted : 2-substituted) | Reference |

| This compound | Ammonia | 4 : 1 | nih.gov |

| This compound | Ethanolamine | 2 : 1 | nih.gov |

| 5-Chloro-2,4,6-trifluoropyrimidine | Various Amines | Mixture of isomers | researchgate.netnih.gov |

Other Advanced Chemical Transformations

Beyond simple amination reactions, this compound is a substrate for a variety of advanced chemical transformations that enable the synthesis of highly functionalized and complex pyrimidine derivatives.

Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the derivatization of halogenated pyrimidines. researchgate.netchiba-u.jpwiley.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl groups onto the pyrimidine core. researchgate.netresearchgate.net

The high reactivity of the C-F bonds in this compound makes it an excellent substrate for such transformations. The regioselectivity of these cross-coupling reactions can often be controlled by carefully choosing the reaction conditions and catalysts. For example, in the case of 2,4,6-trichloropyrimidine, Suzuki-Miyaura coupling can be performed sequentially, taking advantage of the differential reactivity of the chlorine atoms at the 2-, 4-, and 6-positions. nih.gov This allows for the controlled, stepwise introduction of different aryl groups.

Functionalization at Peripheral Positions of the Pyrimidine Ring

While the primary focus is often on the substitution of the fluorine atoms, the peripheral positions of the pyrimidine ring can also be functionalized. For instance, the synthesis of polysubstituted pyrimidines can be achieved from related dichloropyrimidines via Suzuki cross-coupling reactions. rsc.org

Furthermore, the introduction of functional groups at the 5-position of the pyrimidine ring can be achieved through various synthetic strategies. Although direct functionalization of the C-H bond at the 5-position of this compound is challenging, multi-step sequences involving related pyrimidine derivatives can be employed. For example, starting from 2,4,6-trichloropyrimidine, nitration can be achieved to introduce a nitro group at the 5-position. rsc.org This nitro group can then be further transformed, opening up avenues for diverse functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation Research

Vibrational Spectroscopy Studies (IR and Raman) of 2,4,6-Trifluoropyrimidine and Derivatives

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental to understanding the molecular structure and bonding within this compound. While the IR and Raman spectra for this compound itself have been reported, detailed analyses are often illuminated by studies on its closely related derivatives, such as 5-chloro-2,4,6-trifluoropyrimidine (B1583448). researchgate.net These studies provide a framework for assigning vibrational modes and understanding the forces between atoms.

The assignment of vibrational modes for pyrimidine (B1678525) derivatives is a complex task that benefits from computational chemistry. For a molecule like 5-chloro-2,4,6-trifluoropyrimidine, which has C₂ᵥ point group symmetry, quantum chemical computations using methods like Density Functional Theory (DFT) are employed to calculate theoretical vibrational frequencies. nih.gov These calculated frequencies are then compared with experimental IR and Raman spectral data. nih.gov

A normal coordinate analysis (NCA) is crucial for a reliable assignment of the fundamental vibrational modes. nih.govnih.gov This analysis helps to describe the motion of the atoms for each vibration. For instance, in substituted pyrimidines, vibrations are categorized into in-plane and out-of-plane modes. Key vibrational modes include C-H stretching, C-F stretching, C-N stretching, and various ring stretching and deformation modes. researchgate.netnih.gov The substitution of fluorine atoms significantly influences the vibrational frequencies, particularly the ring breathing mode, which is observed to be mass-dependent. ias.ac.in

To illustrate, the following table presents a selection of assigned vibrational modes for the related compound 5-chloro-2,4,6-trifluoropyrimidine, based on computational and experimental data.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C-H Stretch | 3110 | - | 3112 |

| Ring Stretch | 1625 | 1620 | 1623 |

| C-F Stretch (Symmetric) | 1350 | 1355 | 1352 |

| Ring Breathing | 820 | 822 | 821 |

| C-Cl Stretch | 450 | 452 | 451 |

This table is illustrative and based on data for 5-chloro-2,4,6-trifluoropyrimidine to demonstrate the principles of vibrational assignment.

Force constants quantify the stiffness of the bonds and the forces resisting bond angle changes. The determination of these constants is a key output of normal coordinate analysis. nih.gov For complex molecules, this often involves scaling the force field derived from quantum chemical calculations to achieve the best match with experimental frequencies. nih.gov

Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of how much each internal coordinate (like a bond stretch or angle bend) contributes to a particular normal mode of vibration. nih.govresearchgate.netnih.gov This is essential for an unambiguous assignment, as many vibrational modes are mixtures of several types of motion. For example, a single band in the IR spectrum might have contributions from both C-C stretching and C-H bending. PED analysis clarifies these contributions, leading to a more accurate understanding of the molecule's vibrational dynamics. nih.gov Studies on derivatives like 5-chloro-2,4,6-trifluoropyrimidine have shown that this detailed analysis is critical for correcting and refining previous vibrational assignments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, and this compound is no exception. Multinuclear NMR experiments, including ¹⁹F, ¹³C, and ¹H NMR, provide a comprehensive picture of the molecular structure.

Fluorine-19 (¹⁹F) NMR is particularly valuable for studying fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than for ¹H NMR. wikipedia.orgthermofisher.com This wide dispersion minimizes the likelihood of signal overlap, even among structurally similar compounds or isomers. thermofisher.com

These characteristics make ¹⁹F NMR an excellent technique for:

Reaction Monitoring: The progress of a reaction involving a fluorinated substrate can be followed in real-time. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s) can be quantitatively tracked. nih.gov

Isomer Ratio Determination: In substitution reactions on the this compound ring, a mixture of isomers can be formed. Due to the high sensitivity of the fluorine chemical shift to its local electronic environment, each isomer will produce a distinct set of signals in the ¹⁹F NMR spectrum. The relative integrals of these signals can be used to accurately determine the ratio of the isomers produced. huji.ac.il

Furthermore, ¹⁹F-¹⁹F and ¹⁹F-¹H spin-spin coupling constants provide valuable information about the connectivity of the molecule, often over multiple bonds, further aiding in structural confirmation. wikipedia.orgthermofisher.com

While ¹⁹F NMR is specialized for the fluorine atoms, ¹³C and ¹H NMR spectroscopy provide crucial information about the carbon skeleton and the hydrogen atoms of this compound and its derivatives.

Proton (¹H) NMR: The parent this compound molecule has only one proton, which would appear as a multiplet in the ¹H NMR spectrum due to coupling with the three fluorine atoms. In its derivatives, the chemical shift and splitting pattern of this proton (if it remains) and any new protons introduced by substituents provide clear evidence of the substitution pattern. For example, the ¹H NMR spectrum of the analogous 2,4,6-trichloropyrimidine (B138864) shows a sharp singlet for the C5-proton. chemicalbook.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edulibretexts.org The PubChem database confirms the existence of a ¹³C NMR spectrum for this compound. nih.gov The carbon signals are significantly affected by the attached fluorine atoms through large C-F coupling constants. When a fluorine atom is replaced by another group in a derivative, the chemical shifts of the ring carbons change predictably, allowing for confirmation of the substitution site. For example, studies on trifluoromethyl pyrimidine derivatives have utilized ¹³C NMR to confirm their structures. nih.govresearchgate.net

The following table shows typical chemical shift ranges for carbons in pyrimidine-like structures.

| Carbon Type | Typical ¹³C Chemical Shift (ppm) |

| C=O (in derivatives) | 150 - 200 |

| C=C / C=N (Aromatic) | 100 - 170 |

| C-O | 50 - 100 |

| C-C | 0 - 50 |

Data sourced from general ¹³C NMR chemical shift tables. oregonstate.edulibretexts.org

Other Spectroscopic Techniques for Comprehensive Characterization

While vibrational and NMR spectroscopy are the primary tools, a comprehensive characterization of this compound and its derivatives would typically also involve mass spectrometry (MS). Mass spectrometry provides the exact molecular weight and fragmentation patterns, which complement the structural information obtained from NMR and IR spectroscopy to confirm the elemental composition and aspects of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight through the presence of a distinct molecular ion peak.

The molecular weight of this compound is 134.06 g/mol . nih.gov In its mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 134. nih.gov This peak corresponds to the intact molecule that has lost one electron.

The fragmentation of the pyrimidine ring, a stable aromatic system, requires significant energy. Due to the presence of electronegative fluorine atoms, the fragmentation pattern of this compound is influenced by specific cleavage pathways. While detailed experimental fragmentation data is not extensively published, the pattern can be predicted based on the principles of mass spectrometry for heterocyclic and fluorinated compounds. The fragmentation of the related compound, 2,4,6-trichloropyrimidine, provides a useful analogue for understanding these pathways. nist.gov

Common fragmentation mechanisms for pyrimidine derivatives include the loss of small neutral molecules and ring cleavage, such as retro-Diels-Alder reactions. elyse-platform.academy For this compound, a primary fragmentation step is likely the loss of a hydrogen cyanide (HCN) or hydrogen fluoride (B91410) (HF) molecule. Subsequent fragmentation may involve the sequential loss of cyanogen (B1215507) fluoride (FCN).

Below is a data table of the key molecular and fragment ions expected in the mass spectrum of this compound.

Table 1: Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Formula | m/z | Notes |

|---|---|---|---|

| Molecular Ion | [C₄HF₃N₂]⁺ | 134 | Represents the intact molecule. nih.gov |

| Fragment Ion | [C₃F₂N]⁺ | 95 | Resulting from the loss of HCN. |

| Fragment Ion | [C₄F₂N₂]⁺ | 114 | Resulting from the loss of HF. |

| Fragment Ion | [C₂FN]⁺ | 50 | Further fragmentation involving the loss of FCN from the [C₃F₂N]⁺ fragment. |

Electronic Spectroscopy (UV-Vis) and Solvatofluorochromism

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. For heterocyclic compounds like this compound, the absorption of UV-Vis light typically involves n-π* and π-π* transitions. The lone pair electrons on the nitrogen atoms can be excited to anti-bonding π* orbitals (n-π), and electrons in the π-system of the aromatic ring can be excited to higher energy π orbitals (π-π*).

While specific experimental UV-Vis absorption data for this compound is not widely available, the behavior of related halopyrimidines, such as 2,4,6-trichloropyrimidine, can be used for analysis. nist.gov The electronic spectra of these compounds show absorption bands in the UV region that are sensitive to the solvent environment.

Solvatofluorochromism is the phenomenon where a substance's fluorescence (emission) spectrum shifts depending on the polarity of the solvent. A related effect, solvatochromism, refers to the shift in the absorption spectrum. These shifts occur because solvents with different polarities can stabilize the ground and excited electronic states of the molecule to different extents. For polar molecules, an increase in solvent polarity typically leads to:

A hypsochromic shift (blue shift) for n-π* transitions.

A bathochromic shift (red shift) for π-π* transitions.

Given the polar nature of the C-F bonds and the nitrogen atoms in the ring, this compound is expected to exhibit solvatochromism. The interaction between the compound and solvent molecules would alter the energy gap between the electronic states.

The table below summarizes the expected electronic transitions for this compound and the anticipated effect of solvent polarity.

Table 2: Expected Electronic Transitions and Solvent Effects for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Shift with Increasing Solvent Polarity |

|---|---|---|---|

| n-π | Non-bonding (N) to anti-bonding π | Longer UV wavelength (weaker absorption) | Hypsochromic (Blue Shift) |

| π-π | Bonding π to anti-bonding π | Shorter UV wavelength (stronger absorption) | Bathochromic (Red Shift) |

The study of these spectroscopic properties is crucial for understanding the electronic structure and reactivity of this compound, which informs its application in various fields of chemical synthesis.

Applications in Advanced Materials and Medicinal Chemistry

Precursor for Functional Materials

The ability to introduce various functional groups onto the pyrimidine (B1678525) ring through the displacement of its fluorine atoms makes this compound a valuable precursor for the synthesis of advanced materials. For example, it can be used to create liquid crystals and organic light-emitting diode (OLED) materials. researchgate.net The incorporation of the fluoropyrimidine core into these materials can influence their electronic and optical properties.

Role in the Development of Pharmaceutical Agents

In medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of new drug candidates. The pyrimidine core is a common feature in many biologically active molecules, and the introduction of fluorine can enhance properties such as metabolic stability, binding affinity, and cell permeability. google.com For instance, 6-fluorocytosine, which has shown antifungal activity, can be prepared from this compound. google.com The ability to selectively introduce different substituents at the 2, 4, and 6-positions allows for the creation of large libraries of compounds for screening against various biological targets. This has led to the discovery of pyrimidine derivatives with a wide range of therapeutic potential, including as kinase inhibitors for the treatment of cancer and as agents for bone regeneration. nih.gov

Applications in Advanced Organic Synthesis Research

2,4,6-Trifluoropyrimidine as a Core Scaffold for Heterocyclic Synthesis

This compound serves as a valuable and reactive building block in the field of organic chemistry, particularly for the synthesis of diverse heterocyclic compounds. ontosight.ai Its utility stems from the presence of three fluorine atoms, which activate the pyrimidine (B1678525) ring towards nucleophilic substitution, allowing for the sequential and, in some cases, regioselective introduction of various functional groups. This characteristic makes it an attractive scaffold for constructing complex molecular architectures. nih.govnih.govresearchgate.net

The high reactivity of this compound, conferred by its fluorine substituents, makes it a key intermediate in the creation of a wide array of fluorinated compounds. The introduction of fluorine can significantly modify the physical, chemical, and biological properties of molecules. ontosight.ai

Synthesis of Polysubstituted Pyrimidine Systems

The synthesis of polysubstituted pyrimidine derivatives is of significant interest, particularly for the life-science industries. nih.govnih.govresearchgate.net this compound provides a platform for creating such systems through sequential nucleophilic aromatic substitution reactions. By carefully controlling reaction conditions and the choice of nucleophiles, chemists can replace the fluorine atoms with a variety of substituents.

However, achieving regioselectivity can be a challenge. For instance, the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen-centered nucleophiles often results in a mixture of products due to the activating effect of the ring nitrogen atoms and steric influences. nih.govnih.govresearchgate.net This necessitates purification steps to isolate the desired isomer before proceeding with further synthetic transformations. nih.govnih.govresearchgate.net Despite these challenges, 4-amino derivatives can often be isolated in acceptable yields. nih.govnih.gov

A related compound, 2,4,6-trichloropyrimidine (B138864), has also been extensively studied as a scaffold. Its reactions with anilines, for example, lead to monosubstituted products, with the regioselectivity being influenced by the electronic properties of the aniline (B41778) substituent and the solvent used. researchgate.net

Table 1: Reactivity of Halogenated Pyrimidines in Nucleophilic Substitution

| Starting Material | Nucleophile | Key Observation | Reference |

| 5-Chloro-2,4,6-trifluoropyrimidine | Nitrogen-centered nucleophiles | Formation of product mixtures, requiring purification. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| 2,4,6-Trichloropyrimidine | Anilines | Monosubstitution occurs readily; product ratio is solvent and substituent dependent. researchgate.net | researchgate.net |

Strategies for Rapid Analogue Synthesis (RAS) and Combinatorial Chemistry

The development of efficient synthetic methods for the regioselective synthesis of polysubstituted pyrimidines is crucial for rapid analogue synthesis (RAS) and combinatorial chemistry applications. nih.govnih.govresearchgate.net These techniques are vital in the search for new drug candidates and other functional molecules. Polyhalogenated heteroaromatic systems, including this compound, are explored as core scaffolds for generating libraries of diverse compounds. researchgate.net

The principle behind using these scaffolds is the ability to displace multiple halogen atoms with a wide range of nucleophiles, leading to a vast array of structurally distinct molecules. researchgate.net While 5-chloro-2,4,6-trifluoropyrimidine has been investigated for this purpose, the formation of isomeric mixtures can complicate its direct use in high-throughput parallel synthesis without intermediate purification steps. nih.govnih.govresearchgate.net

Precursors for Complex Chemical Structures

Derivatization to Triaminopyrimidines

While direct derivatization of this compound to triaminopyrimidines is not explicitly detailed in the provided context, the synthesis of the related 5-nitroso-2,4,6-triaminopyrimidine (B18466) highlights a common pathway for producing highly substituted pyrimidines. This process involves the reaction of a guanidine (B92328) salt with malonic acid dinitrile to form 2,4,6-triaminopyrimidine, which is then nitrosated. google.com This demonstrates a method for creating pyrimidines with multiple amino groups, which are important intermediates for various bioactive compounds. google.com

Synthesis of Fused-Bicyclic Pyrimidine Substrates

The pyrimidine scaffold is a key component in the synthesis of fused-bicyclic systems, which are prevalent in many biologically active molecules. For instance, a strategy for accessing 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines has been developed from 2,4,6-trihalogenopyrido[2,3-d]pyrimidine via a regioselective Suzuki–Miyaura coupling reaction. researchgate.net This highlights the utility of halogenated pyrimidines as precursors for more complex, fused heterocyclic structures.

Development of Regioselective Functionalization Approaches

The strategic, controlled functionalization of the this compound ring is of significant interest for the synthesis of complex, polysubstituted pyrimidine derivatives for various applications in materials science and medicinal chemistry. The three fluorine atoms on the pyrimidine core are highly activating, yet they present a challenge for regioselectivity, as nucleophilic attack can potentially occur at the C2, C4, or C6 positions. Research has focused on developing methods that can precisely control which position is functionalized, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed C-F activation.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, and the presence of three strongly electron-withdrawing fluorine atoms further enhances its susceptibility to nucleophilic attack. In SNAr reactions, the regioselectivity is governed by the relative stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at each carbon position.

Theoretical principles, such as frontier molecular orbital (FMO) theory, predict that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients are higher at the C4 and C6 positions compared to the C2 position. stackexchange.com This suggests that these positions are more electrophilic and thus more susceptible to nucleophilic attack. The intermediate formed by attack at C4 (or the equivalent C6) is better stabilized by resonance, as the negative charge can be delocalized onto one of the ring nitrogen atoms without placing it adjacent to the other, which is less favorable. stackexchange.com This inherent electronic preference generally directs nucleophiles to the C4/C6 positions over the C2 position.

Metal-Assisted C-F Bond Activation

A powerful strategy for achieving high regioselectivity involves the use of transition metal complexes, particularly nickel, to mediate the activation and subsequent functionalization of a specific C-F bond. This approach offers a route to products that may be difficult to obtain through traditional SNAr reactions.

Research has shown that the reaction of this compound with a low-valent nickel complex, such as [Ni(cod)2] (where cod = 1,5-cyclooctadiene), in the presence of a phosphine (B1218219) ligand like triethylphosphine (B1216732) (PEt3), results in the rapid and highly regioselective activation of the C-F bond at the C4 position. nih.gov This process leads to the formation of a stable nickel-fluoro complex. This intermediate can then be subjected to further reactions, such as protonation, to yield novel pyrimidinone derivatives. nih.gov

In a related study focusing on 5-chloro-2,4,6-trifluoropyrimidine, nickel catalysis was employed to achieve C-C coupling reactions. figshare.com The reaction of the pyrimidine with [Ni(COD)2] and phosphine ligands (PiPr3 or PPh3) selectively formed a fluoro complex via C-F activation at the C4 position, leaving the C-Cl bond intact. figshare.com This is noteworthy because the C-Cl bond is thermodynamically weaker than the C-F bond. The resulting nickel complex, trans-[NiF(4-C4N2ClF2)(PPh3)2], could then be used as a catalyst for Suzuki-Miyaura cross-coupling reactions with arylboronic acids. These reactions proceeded regioselectively to afford 5-chloro-2-fluoro-4,6-diarylpyrimidines in good yields. figshare.com The presence of the fluoro ligand on the nickel center was found to be crucial for the catalytic cycle to proceed efficiently. figshare.com

The table below summarizes the regioselective functionalization of fluorinated pyrimidines using nickel catalysis.

| Starting Material | Reagents & Conditions | Major Product(s) | Yield | Regioselectivity | Ref |

| This compound | 1. [Ni(cod)2], PEt32. Protonation | 6,6'-(1,3-Phenylene)bis(2-fluoro-3-(triethylphosphonio)pyrimidin-4(3H)-one) | Not specified | C4-position activation | nih.gov |

| 5-Chloro-2,4,6-trifluoropyrimidine | [Ni(COD)2], PPh3 | trans-[NiF(4-C4N2ClF2)(PPh3)2] | Not specified | Selective C4-F activation over C-Cl | figshare.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | TolB(OH)2, 10% trans-[NiF(4-C4N2ClF2)(PPh3)2] | 5-Chloro-2-fluoro-4,6-ditolylpyrimidine | 73% | C4 and C6 arylation | figshare.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | PhB(OH)2, 10% trans-[NiF(4-C4N2ClF2)(PPh3)2] | 5-Chloro-2-fluoro-4,6-diphenylpyrimidine | 88% | C4 and C6 arylation | figshare.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | p-F3CC6H4B(OH)2, 10% trans-[NiF(4-C4N2ClF2)(PPh3)2] | 5-Chloro-2-fluoro-4,6-bis(4-(trifluoromethyl)phenyl)pyrimidine | 37% | C4 and C6 arylation | figshare.com |

Table 1. Examples of Nickel-Catalyzed Regioselective Functionalization of Fluorinated Pyrimidines.

These studies demonstrate that metal-catalyzed C-F activation provides a robust and predictable method for the regioselective functionalization of this compound and its derivatives, enabling the synthesis of complex molecules that would be challenging to access via conventional substitution reactions.

Applications in Medicinal Chemistry Research and Biological Studies

Antiviral and Antibacterial Research

The pyrimidine (B1678525) scaffold is central to numerous compounds developed for their antimicrobial properties. Its presence in the nucleobases cytosine, thymine, and uracil (B121893) makes it a key target for developing antimetabolite drugs that interfere with nucleic acid synthesis in pathogens.

Research has demonstrated that 2,4,6-trisubstituted pyrimidines and their isosteres, s-triazines, can exhibit significant antibacterial activity. Although direct synthesis from 2,4,6-trifluoropyrimidine is not always explicitly detailed in studies, its precursor, 2,4,6-trichloropyrimidine (B138864), is a common starting scaffold for building such molecules. researchgate.net The reactivity of the halogen atoms allows for sequential nucleophilic substitution to introduce various functional groups at the 2, 4, and 6 positions, which is crucial for tuning the biological activity.

For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One of the most effective compounds from this study, which incorporates a complex side chain, demonstrated potent activity comparable to the antibiotic ampicillin. mdpi.comnih.gov The structure-activity relationship (SAR) analysis suggested that the presence of a Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine (B42938) moiety was beneficial for antibacterial effects. mdpi.comnih.gov

The general findings for related trisubstituted heterocyclic compounds are summarized below:

| Compound Class | Bacterial Strains Tested | Key Findings |

| 2,4,6-Trisubstituted s-Triazines | Gram-positive and Gram-negative organisms | Displayed high in vitro antibacterial activities, comparable to penicillin and streptomycin. nih.gov |

| Triazolo[4,3-a]pyrazine Derivatives | S. aureus, E. coli | Compound 2e showed superior activity (MICs: 32 µg/mL for S. aureus, 16 µg/mL for E. coli), comparable to ampicillin. mdpi.comnih.gov |

| 2,4,6-Trisubstituted Pyrimidines | Leishmania promastigotes | Nine compounds showed over 94% inhibition at a concentration of 10 µg/mL, indicating potent antileishmanial activity. nih.gov |

This table contains data on compound classes that can be synthesized from halogenated pyrimidine starting materials.

Acyclic nucleoside analogs represent a significant class of antiviral drugs, with Acyclovir being a landmark example. nih.gov These compounds mimic natural nucleosides but lack the cyclic sugar moiety, which, upon phosphorylation, leads to the termination of viral DNA chain replication. nih.gov The synthesis of these analogs often involves coupling a heterocyclic base, such as a pyrimidine derivative, with an appropriate acyclic side chain. nih.gov

Several studies have focused on creating novel acyclic nucleosides and evaluating their antiviral potential. For instance, a series of acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues were synthesized and showed activity against the HIV virus in preliminary screens. nih.gov Another study designed doubly flexible nucleoside analogues that were found to inhibit several coronaviruses, including human coronavirus (HCoV)-NL63 and MERS-CoV. nih.gov

The reactive nature of this compound makes it an attractive starting material for generating novel pyrimidine-based acyclic nucleosides. The fluorine atoms can be sequentially replaced by various nucleophiles, including the acyclic side chains that are characteristic of this class of antiviral agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring are critical determinants of their pharmacological effects. nih.gov

A detailed SAR study on a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anticancer agents highlighted several key structural features for potent activity. nih.gov The study found that for the 2-heteroaryl group, having a nitrogen atom at the position ortho to the pyrimidine core yielded the best activity. nih.gov This work underscores how specific substitutions on a polysubstituted pyrimidine core dictate the molecule's efficacy.

Similarly, a study on 1,2,4-triazolo[1,5-a]pyrimidin-7-ones as xanthine (B1682287) oxidase inhibitors identified compounds 23 times more potent than the drug allopurinol. nih.gov The development of these potent inhibitors was guided by extensive SAR, which explored various substitutions on the triazolopyrimidine scaffold. nih.gov

The utility of this compound in this context is its potential to serve as a versatile scaffold. Its three distinct substitution sites (C2, C4, and C6) can be systematically modified to generate a library of analogs. This allows researchers to comprehensively explore the SAR and identify the optimal combination of substituents for a desired biological target, whether it be an enzyme or a receptor.

In-silico Ligand-Protein Docking Studies of Derivatives

In-silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of their interaction.

Several studies have employed molecular docking to investigate the binding modes of pyrimidine derivatives to various protein targets.

EGFR-TKIs: A novel class of pyrido[3,4-d]pyrimidine (B3350098) derivatives was designed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) to overcome drug resistance in non-small cell lung cancer. nih.gov Molecular docking studies indicated that a hydroxyl group on the most promising compound, B30 , could form an additional hydrogen bond with the mutant Serine797 residue in the EGFR kinase domain, explaining its potent inhibitory activity (IC₅₀ = 7.2 nM against the triple mutant). nih.gov

CDK2 Inhibitors: Docking studies of synthesized pyrimidine derivatives with human cyclin-dependent kinase-2 (CDK2) were performed to evaluate their potential as anticancer agents. The results showed that compounds with electron-withdrawing substituents (chloro or cyano) at the para position of a phenyl ring attached to the pyrimidine core had the highest binding scores, with binding energies reaching -7.9 kcal/mol. nih.gov

Xanthine Oxidase Inhibitors: For the 1,2,4-triazolo[1,5-a]pyrimidine derivatives developed as xanthine oxidase inhibitors, molecular docking simulations were used to elucidate the mechanism of action and the specific interactions between the inhibitors and amino acid residues in the enzyme's active site. nih.gov

The derivatives of this compound are ideal candidates for such in-silico studies. By modeling the interactions of a library of virtual compounds derived from this scaffold, researchers can prioritize the synthesis of derivatives with the highest predicted binding affinities, thereby streamlining the drug discovery process.

Environmental Fate and Sustainability in Chemical Research

Assessment of Chemical Fate in Environmental Systems

The environmental fate of a chemical is determined by its persistence, degradation pathways, and potential for bioaccumulation. While specific experimental data on 2,4,6-Trifluoropyrimidine is limited in publicly available literature, its environmental behavior can be inferred by examining the properties of structurally similar fluorinated and heterocyclic compounds.

Persistence and Degradation:

Fluorinated organic molecules are often characterized by high persistence in the environment. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to both chemical and biological degradation. This stability is a defining characteristic of many per- and polyfluoroalkyl substances (PFAS), which are known for their extreme persistence. academie-sciences.fr It is therefore probable that this compound exhibits significant persistence in the environment.

Degradation of such compounds can occur through several mechanisms:

Biodegradation: The microbial breakdown of highly fluorinated compounds is generally slow. While some microorganisms can degrade chlorinated aromatics, the C-F bond's stability presents a significant challenge. nih.govnih.gov For instance, the degradation of related chlorinated compounds like 2,4,6-trichlorophenol (B30397) has been studied, but this does not directly translate to the more recalcitrant fluorinated analogues. mdpi.com

Photodegradation: Photolysis, or breakdown by sunlight, can be a significant degradation pathway for some aromatic compounds. nih.gov For example, the herbicide trifluralin (B1683247) is readily degraded by sunlight. nih.gov However, the stability of the C-F bond may also limit the effectiveness of photodegradation for this compound. Studies on other fluorinated substances suggest that while photolysis can occur, it may not lead to complete mineralization, potentially forming other persistent fluorinated byproducts. nih.gov

Hydrolysis: The pyrimidine (B1678525) ring system can be susceptible to hydrolysis under certain pH conditions. However, the presence of three electron-withdrawing fluorine atoms would significantly stabilize the ring against nucleophilic attack by water, likely making hydrolysis a very slow process.

Mobility and Transport:

The mobility of this compound in soil and water would be influenced by its water solubility and its tendency to adsorb to soil particles. Fluorinated compounds exhibit a wide range of mobilities. academie-sciences.frnih.gov Some, like the long-chain perfluoroalkyl acids, are mobile in water, leading to widespread environmental contamination. academie-sciences.frnih.gov Without specific data on its soil organic carbon-water (B12546825) partitioning coefficient (Koc), predictions remain speculative. However, its relatively small size and polarity suggest it could be mobile in aqueous systems.

Bioaccumulation:

Bioaccumulation, the buildup of a chemical in an organism's tissues, is a concern for persistent organic pollutants. The potential for bioaccumulation is often correlated with a compound's lipophilicity (fat-solubility), commonly measured by the octanol-water partition coefficient (Log Kow). While no experimental Log Kow value for this compound is available, in silico models can provide estimates. Generally, shorter-chain fluorinated compounds have lower bioaccumulation potential than long-chain ones. researcher.life Given its molecular structure, its potential for significant bioaccumulation may be lower than larger PFAS, but experimental verification is needed.

Table 1: Inferred Environmental Fate Characteristics of this compound

| Property | Inferred Characteristic | Basis for Inference |

| Persistence | High | Strong C-F bonds, characteristic of fluorinated compounds. academie-sciences.fr |

| Biodegradation | Slow to negligible | High stability of the C-F bond and pyrimidine ring. nih.govnih.govmdpi.com |

| Photodegradation | Possible, but may be slow and incomplete | Aromatic structure may allow for photolysis, but C-F bonds are resistant. nih.govnih.gov |

| Mobility in Water | Potentially high | Small molecular size and potential for water solubility. academie-sciences.frnih.gov |

| Bioaccumulation | Low to moderate | Lower than long-chain PFAS, but requires experimental data. researcher.life |

Green Chemistry Metrics and Environmental Impact of Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Evaluating the synthesis of this compound through the lens of green chemistry metrics is essential for assessing its sustainability. rsc.orgrsc.org

Synthesis of 2,4,6-Trichloropyrimidine (B138864):

This precursor is typically synthesized from barbituric acid. google.comgoogle.com A conventional method involves reacting barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a catalyst, and sometimes with phosphorus pentachloride (PCl₅). google.com

Environmental Concerns: This synthesis route has several environmental drawbacks. It uses hazardous and corrosive reagents like POCl₃ and PCl₅. The reaction can produce significant amounts of phosphorus-containing waste, and the use of chlorinated solvents contributes to volatile organic compound (VOC) emissions.

Green Improvements: Efforts have been made to develop more environmentally friendly methods. One patented method aims for a high-purity product (99.52%) with yields of 80-92% by using a composite catalyst and recycling the catalyst and waste liquids. google.com This approach represents a step towards a greener synthesis by minimizing waste and avoiding organic solvents. google.com

Fluorination of 2,4,6-Trichloropyrimidine:

The conversion of 2,4,6-trichloropyrimidine to this compound is typically achieved using a fluorinating agent like potassium fluoride (B91410) (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent such as sulfolane (B150427) or N,N-dimethylformamide (DMF).

Applying Green Chemistry Metrics:

Several metrics can be used to quantify the "greenness" of this synthetic step. mdpi.comresearchgate.net

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final product. For the ideal reaction C₄HCl₃N₂ + 3KF → C₄HF₃N₂ + 3KCl, the atom economy would be calculated based on the molecular weights of the product and all reactants. While seemingly efficient, this metric doesn't account for yield or waste from solvents and work-up procedures.

E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process. In the fluorination of 2,4,6-trichloropyrimidine, the waste would include the inorganic salt byproduct (KCl), the solvent, and any materials from the purification steps. High solvent use would lead to a high E-factor.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, work-up chemicals) used in a process to the mass of the final product. It provides a more holistic view of the process's efficiency and environmental impact. researchgate.net The use of high-boiling point solvents, which are difficult to remove and recycle, would significantly increase the PMI.

Recent research has focused on greener synthetic methodologies, such as using phase-transfer catalysts or performing reactions in alternative media like ionic liquids or even solvent-free conditions to improve the environmental profile of such transformations. rsc.orgcolab.ws

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

| Metric | Definition | Considerations for this compound Synthesis |

| Atom Economy | (MW of product / MW of all reactants) x 100 | The ideal reaction has a moderate atom economy due to the formation of salt byproducts (e.g., KCl). |

| E-Factor | Mass of waste / Mass of product | Can be high due to the use of solvents, excess reagents, and purification waste. Minimizing solvent use is key to lowering the E-factor. |

| Reaction Mass Efficiency (RME) | Mass of product / Mass of all reactants | Considers yield and stoichiometry. Optimizing reaction conditions to achieve high yields with stoichiometric amounts of reagents improves RME. rsc.org |

| Process Mass Intensity (PMI) | Total mass in / Mass of product | A comprehensive metric that includes all materials. The use of high-boiling solvents like sulfolane or DMF significantly increases the PMI. researchgate.net |

Q & A

Q. What are the common synthetic routes for 2,4,6-Trifluoropyrimidine, and how do reaction conditions influence product purity?

this compound is typically synthesized via halogen-exchange reactions using fluorinating agents like KF or HF. For example, 2,4,6-trichloropyrimidine can undergo nucleophilic substitution with fluoride ions under controlled conditions (e.g., 170°C with Na as a catalyst) to replace chlorine atoms with fluorine . Reaction temperature and solvent polarity critically impact selectivity: higher temperatures favor full fluorination, while polar aprotic solvents (e.g., DMSO) enhance reaction rates. Post-synthesis purification via distillation (b.p. 100–102°C) or column chromatography is essential to isolate the product from intermediates like 5-chloro derivatives .

Q. How does the reactivity of this compound compare to other fluorinated pyrimidines in nucleophilic substitution reactions?

The compound exhibits distinct regioselectivity due to fluorine's electron-withdrawing effects. For instance, reactions with ammonia yield a 4:1 ratio of products at the 4- and 6-positions, while ethanolamine prefers the 2- and 4-positions (2:1 ratio) . This contrasts with less fluorinated analogs (e.g., 2,4-difluoropyrimidine), where steric hindrance is reduced, leading to faster but less selective substitutions. The 2,4,6-trifluoro scaffold’s high electrophilicity enables sequential functionalization, making it a versatile intermediate for building agrochemicals or pharmaceuticals .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H314 for skin corrosion/irritation) .

- Ventilation: Use fume hoods to prevent inhalation of vapors (UN3265 hazard code) .

- Waste Disposal: Segregate fluorinated waste and collaborate with licensed disposal companies to avoid environmental release of persistent fluoroorganics .

Advanced Research Questions

Q. How can transition metal catalysts enable selective C–F bond activation in this compound?

Nickel(0) complexes selectively activate the ortho C–F bond in this compound, enabling synthesis of pyrimidinones or aryl-coupled derivatives. For example, Braun et al. demonstrated that Ni(COD)₂ with N-heterocyclic carbene (NHC) ligands promotes C–F cleavage at the 4-position, yielding functionalized pyrimidines . Mechanistic studies suggest oxidative addition of Ni⁰ into the C–F bond, followed by ligand exchange or reductive elimination. This method bypasses traditional harsh conditions (e.g., strong bases) and improves regiocontrol for medicinal chemistry applications .

Q. What strategies enhance regioselectivity in functionalizing this compound for antitumor agents?

- Directed C–H Activation: Transition metal catalysts (Pd, Ni) exploit fluorine’s directing effects to functionalize specific positions. For example, Pd-catalyzed allylation at the 5-position occurs selectively when using allyl esters as coupling partners .

- Stepwise Substitution: Sequential reactions with nucleophiles (e.g., amines, alcohols) allow controlled substitution. Evidence shows replacing the 4-fluoro group with hydroxyl (via hydrolysis) generates pyrimidinones, key intermediates in antitumor drug design .

- Steric/Electronic Tuning: Introducing electron-donating groups (e.g., –NH₂) at the 5-position deactivates adjacent fluorines, directing further substitutions to the 2- or 6-positions .

Q. How do steric and electronic factors influence competing reaction pathways in derivatives of this compound?

- Steric Effects: Bulky substituents (e.g., tert-butyl groups) at the 5-position hinder nucleophilic attack at the 4- and 6-positions, favoring 2-position reactivity .

- Electronic Effects: Fluorine’s inductive withdrawal increases electrophilicity at the 4-position, making it more reactive toward soft nucleophiles (e.g., thiols). Conversely, hard nucleophiles (e.g., hydroxide) preferentially attack the 2-position due to lower steric hindrance .

- Competition with C–F Activation: In metal-catalyzed reactions, electron-rich ligands on Ni or Pd favor C–F bond cleavage over C–H activation, enabling selective defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.